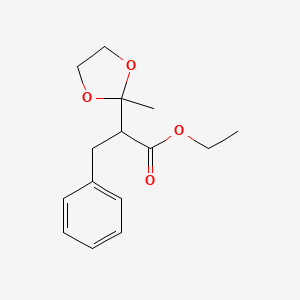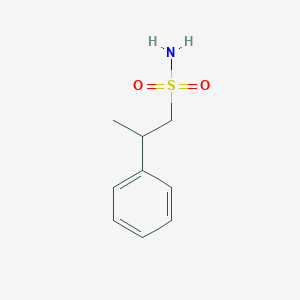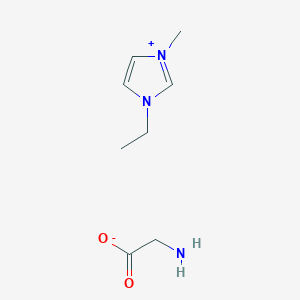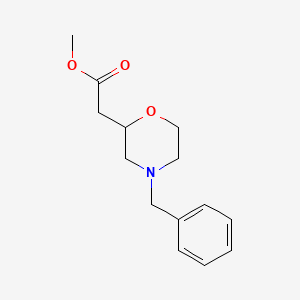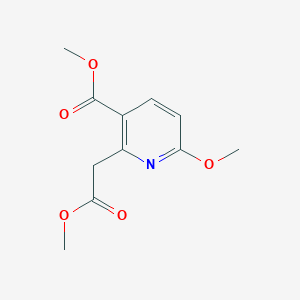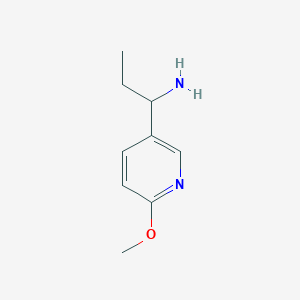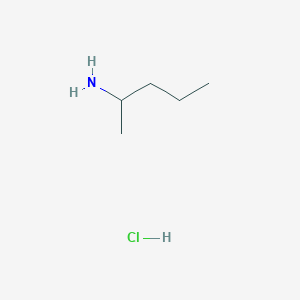
Pentan-2-amine hydrochloride
説明
Pentan-2-amine hydrochloride is an organic compound with the molecular formula C5H14ClN . It is a white crystalline powder and has a molecular weight of 123.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane backbone with an amine group attached to the second carbon atom . The hydrochloride part of the molecule comes from the addition of hydrochloric acid . The InChI code for this compound isInChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H . Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 123.63 . The compound has a melting point of 147-148°C . It is soluble in water and most organic solvents .科学的研究の応用
Medicinal Chemistry and Synthesis
- Pentan-2-amine hydrochloride, particularly in the form of bicyclo[1.1.1]pentan-1-amine, is a significant compound in medicinal chemistry. It has been used as a unique and important moiety, especially in the synthesis of new compounds (Goh et al., 2014). This compound has received attention due to its potential versatility in creating a range of chemical structures useful in drug development.
- Another example of its use in synthesis is the conversion of 2-phenylbicyclo[1.1.1]pentan-2-ol to 2-phenyl-bicyclo[1.1.1]pentane. This process allows the creation of a variety of derivatives, including the amine form, demonstrating the compound's adaptability in chemical reactions (Wiberg et al., 1993).
Photochemical Applications
- This compound, as a part of bicyclo[1.1.1]pentan-1-amines, has been utilized in photochemical processes to create complex, sp3-rich primary amine building blocks. This application is notable in the field of organic chemistry for its ability to expand the range of available compounds for further research and development (Harmata et al., 2021).
Analytical Chemistry
- In analytical chemistry, this compound derivatives have been identified and characterized through various spectroscopic methods, highlighting the compound's significance in forensic science and chemical analysis (Nycz et al., 2016).
Catalysis and Chemical Engineering
- The compound has been used in catalysis, such as in the synthesis of analgesics over bifunctional palladium/amberlyst catalysts. This reflects its role in facilitating chemical reactions, particularly in pharmaceutical synthesis (Wissler et al., 2007).
- In chemical engineering, this compound derivatives have been studied for their physico-chemical properties and catalytic activity in processes like aldol condensations. This shows the compound's utility in fine-tuning reaction conditions for various industrial applications (Iglesias et al., 2010).
Environmental and Energy Applications
- In the field of environmental science and energy, this compound derivatives have been investigated in processes like CO2 capture, illustrating the compound's potential application in addressing environmental challenges (Wang et al., 2017).
Safety and Hazards
作用機序
Target of Action
Pentan-2-amine hydrochloride is a chemical compound with the molecular formula C5H14ClN The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it is in various environments .
特性
IUPAC Name |
pentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBHXGATODRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76716-21-7 | |
| Record name | pentan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B3283390.png)
![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)
